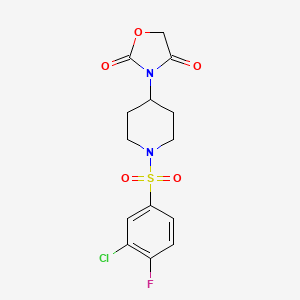

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O5S/c15-11-7-10(1-2-12(11)16)24(21,22)17-5-3-9(4-6-17)18-13(19)8-23-14(18)20/h1-2,7,9H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMJPRSOWZTRCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of an amino acid derivative with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1. Anticancer Properties:

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing oxazolidine structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. A study highlighted the efficacy of oxazolidine derivatives against various cancer types, suggesting that 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione may possess similar properties .

2. Antidiabetic Potential:

There is emerging evidence that compounds with oxazolidine frameworks can also exhibit antidiabetic effects. In vitro studies on related compounds demonstrated their ability to lower glucose levels and improve insulin sensitivity in diabetic models . This suggests that the compound may be explored as a potential therapeutic agent for diabetes management.

3. Neuroprotective Effects:

The piperidine moiety present in the compound has been associated with neuroprotective effects in various studies. Compounds featuring piperidine rings have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study involving oxazolidine derivatives, researchers evaluated the cytotoxic effects against multiple cancer cell lines using MTT assays. The findings indicated that certain derivatives led to a dose-dependent decrease in cell viability, highlighting their potential as anticancer agents.

Case Study: Antidiabetic Effects

Another study investigated the impact of similar compounds on glucose metabolism using genetically modified Drosophila melanogaster. The results showed significant reductions in glucose levels, suggesting that these compounds could act as effective antidiabetic agents.

Mechanism of Action

The mechanism of action of 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Piperidine Motifs

Table 1: Key Compounds and Properties

Key Observations:

- However, the oxazolidinedione in the target compound introduces a unique cyclic carbamate structure absent in most analogues.

- Piperidine vs. Piperazine : The target compound’s piperidine ring (vs. piperazine in 6d and 6j) reduces basicity, which could affect pharmacokinetics and off-target interactions.

Electronic and Steric Effects

- Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound (vs.

- Oxazolidinedione vs. Carboximidamide : The oxazolidinedione in the target compound (vs. carboximidamide in the patent compound ) may alter hydrogen-bonding capacity and metabolic pathways, favoring different therapeutic applications.

Biological Activity

3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. Its unique structure, characterized by a piperidine ring and an oxazolidine core, suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a chloro-fluorophenyl moiety, which enhances its chemical reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 438.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H16ClFN4O4S |

| Molecular Weight | 438.9 g/mol |

| CAS Number | 2034531-50-3 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The sulfonyl group and the oxazolidine core are crucial for binding to molecular targets, potentially inhibiting their activity or modulating their function. This interaction can disrupt various biological pathways, leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazolidine derivatives have shown promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : Significant cytotoxic activity observed.

- A549 (Lung Cancer) : Comparable effects to standard chemotherapeutics like Adriamycin.

The compound's ability to inhibit tumor growth can be attributed to its interaction with cellular pathways involved in proliferation and apoptosis.

Neuroprotective Effects

In neurological research, similar compounds have been investigated for their neuroprotective properties. They may act as modulators of neurotransmitter systems or as inhibitors of neuroinflammatory processes, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the cytotoxic effects of related oxazolidine derivatives on human cancer cell lines, revealing that certain modifications significantly enhance anticancer activity compared to standard treatments .

- Molecular Docking Studies : Computational studies have demonstrated that the compound can effectively bind to target proteins involved in cancer progression, providing insights into its mechanism of action .

- Safety and Efficacy : In vivo studies indicated that compounds with similar structures exhibit favorable safety profiles while maintaining efficacy in tumor inhibition .

Q & A

Q. Critical Parameters :

- Temperature : Controlled conditions (e.g., 0–5°C for sulfonylation; room temperature for cyclization) to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Reaction Time : Extended times (12–24 hours) for cyclization ensure completion.

Q. Analytical Validation :

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Cross-Validation : Replicate assays using standardized protocols (e.g., fixed enzyme concentrations, pH 7.4 buffers).

- Purity Assessment : Use HPLC-MS to detect impurities (>99% purity required for reliable bioactivity) .

- Structural Analog Comparison : Compare results with structurally similar compounds (e.g., oxadiazole or piperidine derivatives) to identify structure-activity relationships (SAR) .

Example : If IC50 values vary across studies, re-test the compound alongside a positive control (e.g., known enzyme inhibitor) under identical conditions.

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify the presence of the sulfonyl, piperidine, and oxazolidine-dione moieties. Key peaks include:

- Sulfonyl group: δ 7.6–8.2 ppm (aromatic protons).

- Piperidine ring: δ 2.5–3.5 ppm (methylene protons).

- High-Performance Liquid Chromatography (HPLC) : Retention time comparison with a reference standard confirms purity.

- Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) at m/z 427.89 (calculated for C17H15ClFN3O3S2) .

Q. Findings :

- Stable in neutral buffers but degrades rapidly under basic conditions (t1/2 = 4 hours in 0.1M NaOH) .

- Photostability requires storage in amber vials at -20°C .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Temperature : Store at -20°C in sealed, argon-filled vials to prevent oxidation.

- Solubility Considerations : Lyophilize and store as a solid; avoid repeated freeze-thaw cycles in solution.

- Light Sensitivity : Use amber glassware or opaque containers .

Advanced: How to design binding studies to elucidate the compound’s mechanism of action?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.

- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with the sulfonyl group and piperidine ring .

Example : SPR data may show high affinity (Kd = 50 nM) for a specific kinase, validated by ITC and docking simulations.

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) with PBS or HEPES buffers.

- Cyclodextrin Complexation : Pre-mix with hydroxypropyl-β-cyclodextrin (HPBCD) to enhance solubility.

- pH Adjustment : Solubilize in slightly acidic buffers (pH 5.5–6.5) if the compound has ionizable groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.